

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Isoxazoles

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Compound of Interest

Compound Name: 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Cat. No.: B113055

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For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of trifluoromethylphenyl isoxazoles, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and metabolic diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising molecules.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative trifluoromethylphenyl isoxazole analogs. The inclusion of the trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.^[1] The data presented below highlights how substitutions on the isoxazole core and the phenyl ring influence the biological potency of these compounds.

Anticancer Activity of Trifluoromethylphenyl Isoxazole Analogs

The anticancer potential of trifluoromethylphenyl isoxazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Anticancer Activity (IC50, μ M) of Trifluoromethylphenyl Isoxazole Analogs

Compound ID	R1	R2	MCF-7 (Breast Cancer)	4T1 (Breast Cancer)	PC-3 (Prostate Cancer)	Non-Trifluoromethylated Analog (MCF-7 IC50, μ M)	Reference
2g	3,4-dimethoxyphenyl	thiophen-2-yl	2.63	-	-	19.72	[2][3]
5	thiophen-2-yl	4-(thiophen-2-yl)-1H-pyrrol-3-yl	3.09	-	-	-	[2][3]

Note: A lower IC50 value indicates greater potency.

SAR Insights for Anticancer Activity:

- The introduction of a trifluoromethyl group at the 4-position of the isoxazole ring significantly enhances anticancer activity, as demonstrated by the nearly 8-fold increase in potency of compound 2g compared to its non-trifluoromethylated counterpart against the MCF-7 cell line.[2][3]
- The nature of the substituents at the 3 and 5-positions of the isoxazole ring plays a crucial role in determining the anticancer efficacy. For instance, the presence of a thiophene ring at the 5-position appears to be favorable for activity.

Antidiabetic Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

A series of trifluoromethylated flavonoid-based isoxazoles have been investigated for their potential as antidiabetic agents by assessing their inhibitory activity against α -amylase, a key enzyme in carbohydrate digestion.

Table 2: α -Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

Compound ID	R1 (on phenyl ring)	R2 (on phenyl ring)	α -Amylase IC50 (μ M)	Reference
3b	F	H	12.6 \pm 0.2	[4][5]
3c	Cl	H	14.4 \pm 0.2	[4]
3d	Br	H	14.6 \pm 0.3	[4]
3h	OCH ₃	OCH ₃	13.3 \pm 0.2	[5]
3j	OCH ₃	OCH ₃	13.8 \pm 0.1	[5]
3m	OCH ₃	OCH ₃	13.5 \pm 0.1	[5]
Acarbose (Standard)	-	-	12.4 \pm 0.1	[4][5]

Note: A lower IC50 value indicates greater inhibitory potency.

SAR Insights for Antidiabetic Activity:

- Halogen substitution at the para-position of the phenyl group attached to the isoxazole ring leads to significant α -amylase inhibitory activity, with the fluoro-substituted compound 3b being the most potent in the halogen series.[4]
- The presence of methoxy groups on the phenyl ring also confers potent α -amylase inhibitory activity, with compounds 3h, 3j, and 3m showing comparable potency to the standard drug, acarbose.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

- Cell Seeding:
 - Cancer cell lines (e.g., MCF-7, 4T1, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Cells are seeded into 96-well plates at a density of approximately 5×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
 - Serial dilutions of the compounds are prepared in the culture medium.
 - The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations.
 - Control wells receive medium with DMSO (vehicle control) or medium alone.
- Incubation:
 - The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

- MTT Addition and Incubation:
 - After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
 - The plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization:
 - The medium containing MTT is carefully removed.
 - 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle-treated control cells.
 - The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antidiabetic Activity: α -Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α -amylase, an enzyme that breaks down starch into smaller sugars.

Protocol:

- Reagent Preparation:
 - Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride.
 - α -Amylase Solution: Prepare a solution of porcine pancreatic α -amylase in the phosphate buffer.

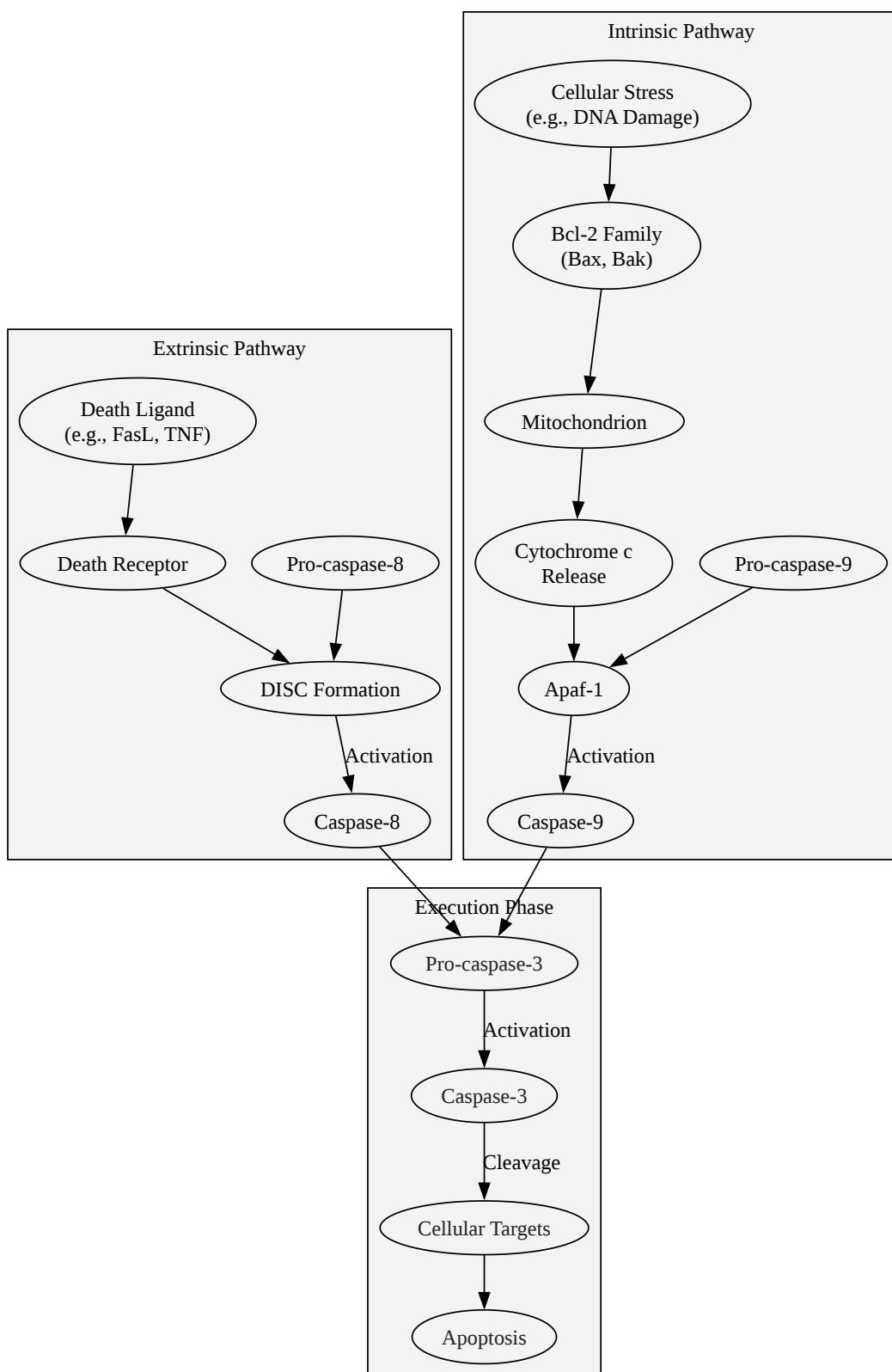
- Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.
- Dinitrosalicylic Acid (DNS) Color Reagent: Prepare a solution containing dinitrosalicylic acid, Rochelle salt (sodium potassium tartrate), and sodium hydroxide.

- Assay Procedure:
 - Add 500 µL of the test compound solution (at various concentrations) to a test tube.
 - Add 500 µL of the α -amylase solution and pre-incubate at 25°C for 10 minutes.
 - Initiate the reaction by adding 500 µL of the starch solution.
 - Incubate the reaction mixture at 25°C for 10 minutes.
- Stopping the Reaction and Color Development:
 - Stop the reaction by adding 1 mL of the DNS color reagent.
 - Boil the mixture for 5 minutes in a water bath.
 - Cool the tubes to room temperature.
- Absorbance Measurement:
 - Dilute the reaction mixture with 10 mL of distilled water.
 - Measure the absorbance at 540 nm using a spectrophotometer.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor).
 - The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

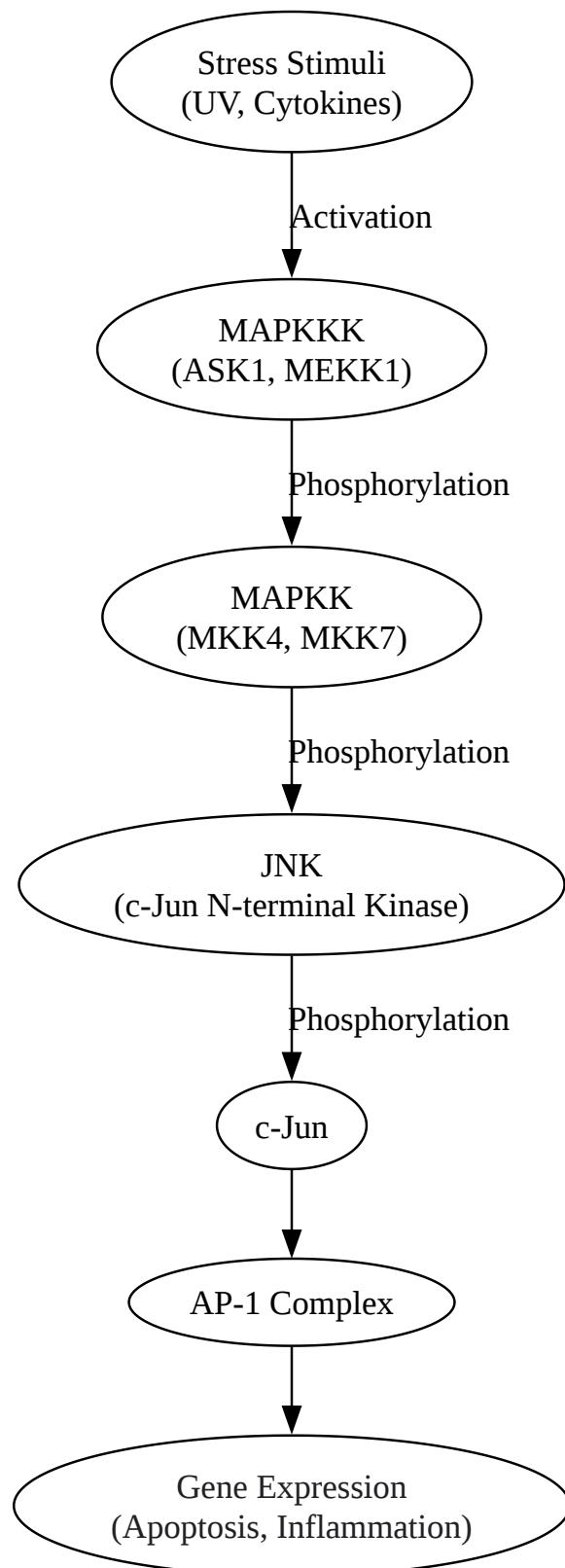
Mandatory Visualizations

Visual representations are critical for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the SAR of trifluoromethylphenyl isoxazoles.

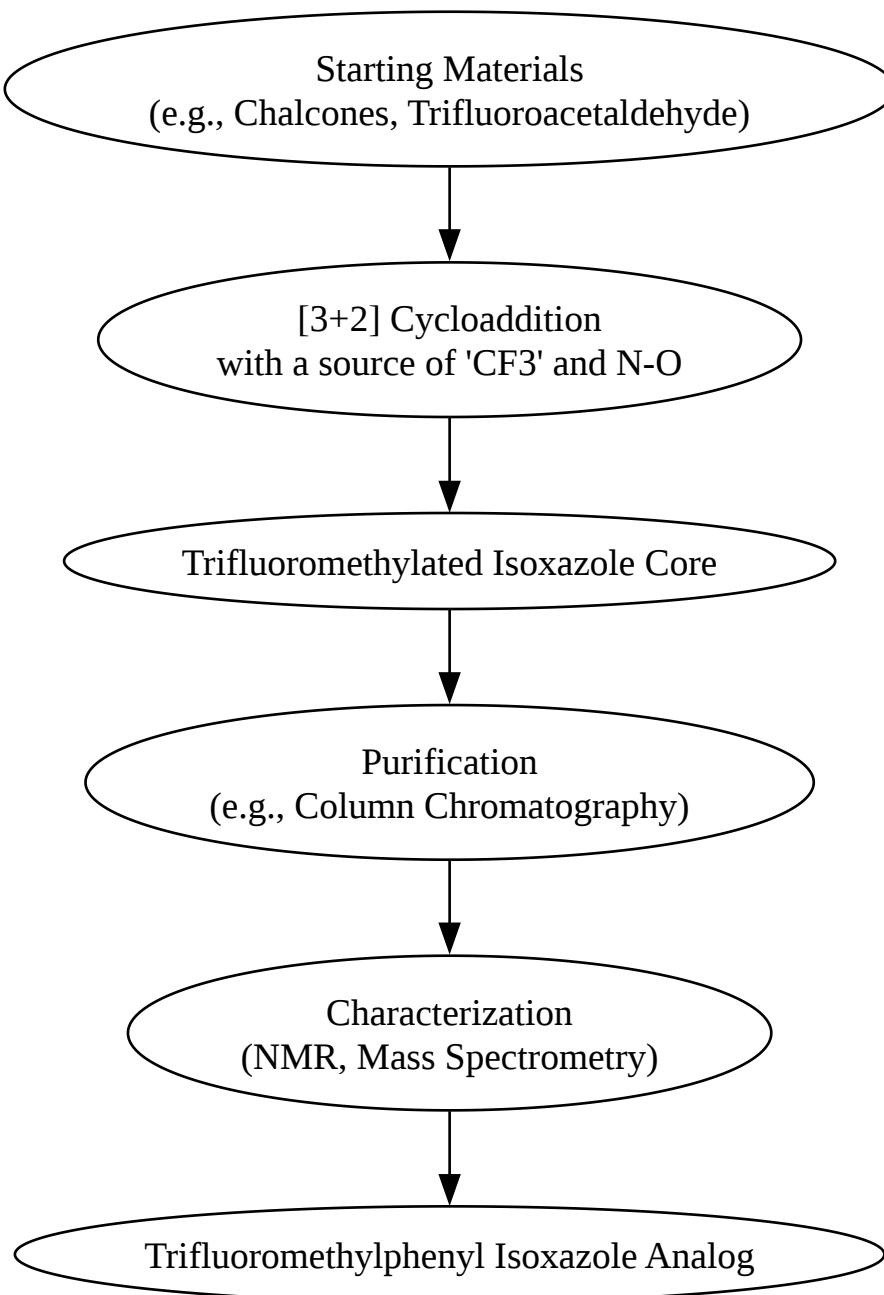
Signaling Pathways



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Experimental Workflow



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